molecular formula C10H10O3S B8399565 3-(2-Oxo-propylsulfanyl)-benzoic acid

3-(2-Oxo-propylsulfanyl)-benzoic acid

Cat. No.: B8399565
M. Wt: 210.25 g/mol
InChI Key: YRFZZXYZJCVWLS-UHFFFAOYSA-N
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Description

3-(2-Oxo-propylsulfanyl)-benzoic acid is a benzoic acid derivative substituted at the 3-position with a sulfanyl group linked to a 2-oxo-propyl chain. The compound’s benzoic acid core provides a carboxylic acid moiety, enabling hydrogen bonding and salt formation, while the sulfanyl group introduces nucleophilic and redox-active properties.

Properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

3-(2-oxopropylsulfanyl)benzoic acid

InChI

InChI=1S/C10H10O3S/c1-7(11)6-14-9-4-2-3-8(5-9)10(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI Key

YRFZZXYZJCVWLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents CAS No. Applications/Notes
3-(2-Oxo-propylsulfanyl)-benzoic acid C₁₀H₁₀O₃S 210.25* Carboxylic acid, ketone, thioether 2-oxo-propylsulfanyl at position 3 N/A Hypothesized use in organic synthesis
3-[2-(4-Sulfamoylphenyl)ethylsulfamoyl]benzoic acid C₁₆H₁₆N₂O₅S₂† 380.44† Carboxylic acid, sulfonamide, thioether Sulfamoylphenyl-ethylsulfamoyl at position 3 N/A Restricted to R&D under supervision
2-(3-Methoxy-3-oxopropyl)benzoic acid C₁₁H₁₂O₄ 208.21 Carboxylic acid, ester 3-methoxy-3-oxopropyl at position 2 N/A‡ Potential ester-based intermediate
2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic acid C₁₈H₁₅NO₄S 341.38 Carboxylic acid, phthalimide, thioether Dioxoisoindolyl-propylsulfanyl at position 2 324779-92-2 Likely used in heterocyclic synthesis

*Calculated based on formula; †Estimated from IUPAC name; ‡CAS provided in is erroneous.

Structural Analysis

Backbone Variations :

  • The target compound and its analogs share a benzoic acid core but differ in substituent positions and functional groups. For instance, this compound has a ketone-containing chain at position 3, whereas 2-(3-methoxy-3-oxopropyl)benzoic acid () features an ester group at position 2. Positional isomerism significantly impacts electronic properties and binding interactions .

Functional Group Diversity: Sulfonamide groups in 3-[2-(4-Sulfamoylphenyl)ethylsulfamoyl]benzoic acid () enhance polarity and hydrogen-bonding capacity, making it suitable for targeting biological receptors.

Molecular Weight and Solubility :

  • The target compound (MW ~210) is smaller than analogs like ’s derivative (MW 341.38), suggesting higher solubility in polar solvents. Bulkier substituents (e.g., dioxoisoindolyl in ) may reduce solubility but improve thermal stability .

Research and Application Insights

  • Pharmaceutical Relevance : Sulfonamide-containing compounds (e.g., ) are often explored as enzyme inhibitors or antibiotics due to their bioactivity. The ketone group in the target compound could serve as a reactive site for derivatization in prodrug design.
  • Synthetic Utility : The ester group in 2-(3-methoxy-3-oxopropyl)benzoic acid () offers a handle for hydrolysis or transesterification reactions, while the phthalimide moiety in ’s compound is a common precursor in heterocyclic chemistry .

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